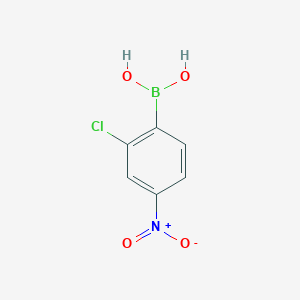

2-Chloro-4-nitrophenylboronic acid

Description

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGPTZONRAXNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436612-57-5 | |

| Record name | 2-Chloro-4-nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-nitrophenylboronic Acid from 2-chloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-Chloro-4-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis commences from the readily available starting material, 2-chloro-4-nitroaniline, and proceeds via a two-step process involving diazotization followed by a Sandmeyer-type borylation reaction. This guide elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and addresses critical safety considerations. Furthermore, it outlines the expected analytical characterization of the final product and offers insights into purification techniques. The content is structured to empower researchers and drug development professionals with the necessary knowledge to confidently and safely perform this important transformation.

Introduction: The Significance of this compound

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex organic molecules, including a vast array of pharmaceuticals. This compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of various biologically active compounds. The presence of the chloro, nitro, and boronic acid functionalities provides multiple reaction handles for further chemical elaboration, making it a versatile precursor in the development of novel therapeutic agents and functional materials.

The synthesis of this valuable compound from 2-chloro-4-nitroaniline offers a practical and economically viable route, utilizing well-established chemical transformations. This guide will provide a detailed exploration of this synthetic pathway, emphasizing the causality behind the experimental choices to ensure a thorough understanding of the process.

The Chemical Pathway: A Mechanistic Perspective

The synthesis of this compound from 2-chloro-4-nitroaniline is a two-step process. The first step is the diazotization of the primary aromatic amine, followed by a Sandmeyer-type borylation reaction.

Step 1: Diazotization of 2-chloro-4-nitroaniline

The initial step involves the conversion of the primary amino group of 2-chloro-4-nitroaniline into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite (NaNO₂) as the diazotizing agent.

The mechanism of diazotization begins with the protonation of nitrous acid (formed in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the nitrogen atom of the amino group then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt. The low reaction temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures.

Diagram of the Diazotization Mechanism:

Caption: Mechanism of Diazotization.

Step 2: Sandmeyer-Type Borylation

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt.[1][2] In this synthesis, a modification of the Sandmeyer reaction is employed to introduce a boronic acid group. The in situ generated 2-chloro-4-nitrophenyldiazonium salt is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the corresponding arylboronate ester. While traditional Sandmeyer reactions often utilize copper(I) salts as catalysts, some modern borylation protocols can proceed under metal-free conditions.[3]

The precise mechanism of the borylation of diazonium salts can vary. In some cases, it is believed to proceed through a radical pathway initiated by a single-electron transfer from a reductant or catalyst. The resulting aryl radical can then react with the boron reagent. Subsequent hydrolysis of the boronate ester during the work-up yields the desired this compound.

Overall Reaction Workflow:

Caption: Synthetic workflow.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Reagents and Equipment

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 10.0 g (57.9 mmol) | >98% |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~50 mL | 37% |

| Sodium Nitrite | NaNO₂ | 69.00 | 4.2 g (60.9 mmol) | >97% |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 16.1 g (63.4 mmol) | >98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ice | H₂O | 18.02 | As needed | - |

Equipment:

-

Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath.

-

Beakers and graduated cylinders.

-

Separatory funnel.

-

Rotary evaporator.

-

Filtration apparatus (Büchner funnel and flask).

-

pH paper or pH meter.

Step-by-Step Procedure

Step 1: Diazotization

-

In the 500 mL three-necked round-bottom flask, suspend 2-chloro-4-nitroaniline (10.0 g, 57.9 mmol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (4.2 g, 60.9 mmol) in cold water (20 mL).

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution or a fine precipitate of the diazonium salt should be observed.

Step 2: Borylation and Work-up

-

To the cold diazonium salt solution, add a solution of bis(pinacolato)diboron (16.1 g, 63.4 mmol) in dichloromethane (100 mL) dropwise over 30 minutes, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The evolution of nitrogen gas should be observed.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound pinacol ester.

Step 3: Hydrolysis and Purification

-

To the crude boronate ester, add a mixture of acetone (100 mL) and 1 M hydrochloric acid (50 mL).

-

Stir the mixture at room temperature for 4-6 hours to effect hydrolysis of the pinacol ester.

-

Remove the acetone under reduced pressure.

-

The resulting aqueous solution may precipitate the product. If not, extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization. A suitable solvent system can be determined through small-scale solubility tests, but a mixture of ethyl acetate and hexanes is often effective for arylboronic acids.

Safety Precautions

A thorough risk assessment should be conducted before commencing this synthesis.

-

2-chloro-4-nitroaniline: This compound is toxic if swallowed and may cause skin irritation.[4] It is also toxic to aquatic life with long-lasting effects.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared in situ and used immediately. Do not isolate the diazonium salt.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent. The B(OH)₂ protons are often broad and may exchange with D₂O. |

| ¹³C NMR | The spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift. |

| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-O stretches of the nitro group (~1520 and 1340 cm⁻¹), and C-Cl and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₆H₅BClNO₄, Exact Mass: 201.00). |

Conclusion

The synthesis of this compound from 2-chloro-4-nitroaniline is a robust and accessible method for obtaining this valuable synthetic intermediate. By understanding the underlying diazotization and Sandmeyer-type borylation reactions, and by adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for their synthetic endeavors. The versatility of this compound in cross-coupling reactions and other transformations underscores its importance in the ongoing quest for novel pharmaceuticals and advanced materials.

References

- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, 2nd ed. Wiley-VCH, 2011.

- N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995.

- T. Sandmeyer, "Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen," Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, pp. 1633–1635, 1884.

- J. K. Stille, "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles," Angewandte Chemie International Edition in English, vol. 25, no. 6, pp. 508–524, 1986.

-

Wikipedia contributors, "Sandmeyer reaction," Wikipedia, The Free Encyclopedia, [Link] (accessed Jan. 19, 2026).

-

L.S.College, Muzaffarpur, "Sandmeyer reaction," Jan. 21, 2022. [Online]. Available: [Link]

- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3), Accounts of Chemical Research, 2018.

- Recent trends in the chemistry of Sandmeyer reaction: a review, Journal of the Iranian Chemical Society, 2021.

- 2-CHLORO-4-NITROANILINE, CAMEO Chemicals, NOAA.

- 2-Chloro-4-nitroaniline Safety D

- 2-Chloro-4-Nitroaniline MATERIAL SAFETY D

- This compound, Echemi.

- How to purify boronic acids/boronate esters?

- Recrystallization, University of California, Los Angeles.

- Diazotis

Sources

An In-Depth Technical Guide to Alternative Synthesis Routes for 2-Chloro-4-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-nitrophenylboronic acid is a pivotal building block in medicinal chemistry and materials science, primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. The strategic placement of the chloro, nitro, and boronic acid functionalities on the phenyl ring makes it an attractive intermediate for the synthesis of complex organic molecules with diverse biological activities. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this valuable compound. It delves into the mechanistic underpinnings of each method, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of the different approaches to aid researchers in selecting the most suitable route for their specific needs.

Introduction

The synthesis of functionalized arylboronic acids is of paramount importance in modern organic chemistry. These compounds are key intermediates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This compound, with its electron-withdrawing nitro group and ortho-chloro substituent, presents unique challenges and opportunities in its synthesis and subsequent applications. The electronic nature of the substituents influences the reactivity of the starting materials and the stability of the intermediates, necessitating careful consideration of reaction conditions. This guide will explore the traditional Grignard-based approach, the widely used Miyaura borylation, and other potential synthetic strategies, providing a robust resource for chemists in both academic and industrial settings.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.

Route 1: The Grignard Reagent Approach

The reaction of a Grignard reagent with a trialkyl borate ester is a classic and fundamental method for the preparation of arylboronic acids. This approach involves the formation of an organomagnesium halide, which then acts as a nucleophile to attack the electrophilic boron atom of the borate ester.

Reaction Pathway:

Figure 1: Grignard-based synthesis of this compound.

Causality Behind Experimental Choices:

The choice of 1,2-dichloro-4-nitrobenzene as a starting material is strategic. The presence of two chlorine atoms allows for the selective formation of the Grignard reagent at the more reactive C1 position, ortho to the nitro group. The strong electron-withdrawing nature of the nitro group acidifies the ortho-protons, making the corresponding Grignard reagent formation challenging but achievable under carefully controlled conditions. The use of extremely low temperatures (-78 °C) is crucial to prevent side reactions, such as the reaction of the highly reactive Grignard reagent with the nitro group of another molecule.[1] Anhydrous conditions are paramount, as Grignard reagents are potent bases and will readily react with any protic solvents, including water.[2]

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.2 eq).

-

A solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.

-

A small portion of the aryl halide solution is added to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2-3 hours.

-

-

Hydrolysis and Work-up:

-

The reaction is quenched by the slow addition of cold 2M hydrochloric acid.

-

The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure this compound.

Route 2: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the preparation of boronic esters. This method offers excellent functional group tolerance, making it particularly suitable for substrates bearing sensitive groups like the nitro functionality.[3]

Reaction Pathway:

Figure 2: Miyaura borylation for the synthesis of this compound.

Causality Behind Experimental Choices:

The Miyaura borylation is highly effective for the conversion of aryl halides to boronic esters. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, is critical for the efficiency of the catalytic cycle.[3] A base, typically potassium acetate (KOAc), is required to facilitate the transmetalation step.[4] The reaction is generally carried out in an inert solvent like dioxane at elevated temperatures. The resulting pinacol ester is often stable enough to be isolated and purified before hydrolysis to the final boronic acid. This two-step process can be advantageous for purification.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: A Schlenk flask is charged with 1,2-dichloro-4-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Anhydrous and degassed 1,4-dioxane is added to the flask under an inert atmosphere (nitrogen or argon).

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude pinacol ester.

-

-

Hydrolysis:

-

The crude pinacol ester is dissolved in a mixture of acetone and water.

-

An excess of an acid, such as hydrochloric acid, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

-

Purification: The product is extracted with an organic solvent, and the solvent is removed to yield the crude boronic acid. Purification is achieved by recrystallization.

Alternative Synthetic Approaches

While the Grignard and Miyaura routes are the most common, other methods can be considered, particularly when seeking greener or more specialized synthetic pathways.

Route 3: Nitration of 2-Chlorophenylboronic Acid

A conceptually straightforward approach is the direct nitration of commercially available 2-chlorophenylboronic acid. However, electrophilic aromatic substitution on phenylboronic acids can be complicated by protodeboronation (loss of the B(OH)₂ group).

Reaction Pathway:

Figure 3: Direct nitration of 2-chlorophenylboronic acid.

Causality Behind Experimental Choices:

The success of this reaction hinges on carefully controlling the reaction conditions to favor nitration over protodeboronation. The boronic acid group is an ortho-, para-director, but the presence of the ortho-chloro group will primarily direct the incoming nitro group to the para position. Low temperatures and the use of a suitable nitrating agent are essential to minimize the undesired side reaction. A Chinese patent describes the successful nitration of phenylboronic acid to 2-nitrophenylboronic acid in high yield using nitric acid in the presence of a catalyst like ammonium nitrate in an organic solvent at low temperatures, suggesting that similar conditions could be adapted for this synthesis.[5]

Experimental Protocol: Nitration

-

Reaction Setup: A flask is charged with 2-chlorophenylboronic acid (1.0 eq) and a suitable organic solvent (e.g., acetic anhydride).

-

Nitration: The mixture is cooled to 0 °C, and a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (catalytic amount) is added dropwise, maintaining the temperature below 5 °C.

-

Reaction: The reaction is stirred at low temperature for several hours.

-

Work-up and Purification: The reaction is quenched by pouring it onto ice. The precipitated product is collected by filtration, washed with cold water, and recrystallized.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Grignard | 1,2-Dichloro-4-nitrobenzene | Mg, Trialkyl borate | Moderate | Cost-effective starting materials. | Requires strictly anhydrous conditions; sensitive to nitro group; cryogenic temperatures needed. |

| Miyaura Borylation | 1,2-Dichloro-4-nitrobenzene | B₂pin₂, Pd catalyst, Base | Good to Excellent | High functional group tolerance; milder conditions. | Cost of palladium catalyst and diboron reagent; potential for catalyst contamination in the product. |

| Nitration | 2-Chlorophenylboronic acid | HNO₃/H₂SO₄ | Variable | Potentially a very direct route. | Risk of protodeboronation; regioselectivity can be an issue with different substrates. |

Conclusion

The synthesis of this compound can be successfully achieved through several synthetic routes. The classical Grignard approach, while cost-effective, requires stringent reaction conditions. The Miyaura borylation offers a more versatile and often higher-yielding alternative, albeit at a higher reagent cost. The direct nitration of 2-chlorophenylboronic acid presents a potentially shorter route, but requires careful optimization to avoid side reactions. The choice of the optimal synthetic pathway will ultimately be dictated by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

-

Jasperse, C. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- CN104788484B. (2017). Synthetic method of 2-nitro phenyl boric acid. Google Patents.

-

ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Scientific Reports, 5, 11879. [Link]

- CN104788484A. (2015). Synthetic method of 2-nitro phenyl boric acid. Google Patents.

- CN106946915A. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Patents.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

-

Organic Chemistry - YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

- CN101343232B. (2011). Preparation method for 2-chloro-4-nitroaniline. Google Patents.

- RU2046794C1. (1995). Method of synthesis of 2-chloro-4-nitrophenol. Google Patents.

- US2629745A. (1953). Process for preparing 2-chloro-4-nitrophenol. Google Patents.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

2-Chloro-4-nitrophenylboronic acid chemical properties and reactivity

An In-depth Technical Guide to 2-Chloro-4-nitrophenylboronic Acid: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic and medicinal chemistry, aryboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and diverse reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have cemented their role as indispensable tools for the construction of complex molecular architectures.[1][2][3] Among this important class of reagents, this compound emerges as a particularly valuable intermediate. Its substituted phenyl ring is adorned with three distinct functional handles: the boronic acid, a chloro group, and a nitro group. This trifecta of reactivity allows for sequential, site-selective modifications, making it an attractive scaffold for generating molecular diversity in drug discovery and materials science.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore its reactivity in key synthetic transformations, present detailed experimental protocols, and discuss its strategic application as a bifunctional linker in the synthesis of novel compounds.

Core Chemical and Physical Properties

This compound is a solid organic compound whose utility is fundamentally derived from its electronic and structural characteristics. The presence of a strong electron-withdrawing nitro group and an inductively withdrawing chloro group significantly influences the acidity of the boronic acid and the reactivity of the aromatic ring. Like other boronic acids, it is a Lewis acid, capable of reversibly forming tetrahedral boronate complexes with nucleophiles.[1]

| Property | Value | Source |

| CAS Number | 1436612-57-5 | [4] |

| Molecular Formula | C₆H₅BClNO₄ | [4] |

| Molecular Weight | 201.37 g/mol | [4][5] |

| Boiling Point (Predicted) | 391.3 ± 52.0 °C | [5] |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [5] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 86.3 Ų | [4] |

| Complexity | 198 | [4] |

Synthetic Considerations

The synthesis of substituted nitrophenylboronic acids can be challenging. Direct nitration of the parent phenylboronic acid often leads to a mixture of ortho and meta isomers, with the para isomer formed in only trace amounts. Furthermore, the carbon-boron bond is susceptible to cleavage (protodeboronation) under harsh electrophilic conditions. A more controlled and reliable strategy involves the borylation of a pre-functionalized aryl halide. The Miyaura borylation reaction, a palladium-catalyzed process using a boron source like bis(pinacolato)diboron (B₂pin₂), is a robust method for this purpose.

A plausible and efficient route to this compound would, therefore, start from the commercially available 1-bromo-2-chloro-4-nitrobenzene.

Caption: Proposed synthetic workflow for this compound.

Representative Protocol: Miyaura Borylation

Causality: This protocol is chosen for its high functional group tolerance and generally excellent yields. The use of a palladium catalyst with a suitable ligand like dppf is crucial for the oxidative addition to the aryl bromide to proceed efficiently. Potassium acetate acts as a mild base, sufficient for the transmetalation step without promoting side reactions.

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-chloro-4-nitrobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Seal the flask and heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography on silica gel or used directly in the next step.

-

For deprotection, dissolve the crude pinacol ester in a suitable solvent system (e.g., acetone/water) and treat with an oxidizing agent like sodium periodate and a mild acid source like ammonium acetate to hydrolyze the pinacol ester to the desired boronic acid.

Reactivity and Key Applications

The synthetic power of this compound lies in its ability to participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2] It is one of the most powerful methods for constructing biaryl linkages. For this compound, this reaction proceeds at the boronic acid moiety.

Mechanistic Insight: The reaction follows a well-established catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][6] The electron-withdrawing nature of the nitro and chloro groups on the boronic acid can facilitate the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: The choice of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is critical and substrate-dependent.[7] An aqueous/organic biphasic solvent system is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

-

In a round-bottom flask, combine this compound (1.2 equiv), the desired aryl halide (Ar-X, 1.0 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).

-

Add a suitable solvent system, such as a 4:1 mixture of toluene and water.

-

Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3.0 equiv).

-

Fit the flask with a reflux condenser and heat the mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

The Chan-Lam C-N/C-O Cross-Coupling Reaction

As a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, the Chan-Lam coupling enables the formation of carbon-heteroatom bonds using a copper catalyst.[8][9] This reaction couples arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols.[10]

Causality: The primary advantage of the Chan-Lam coupling is its operational simplicity. It is often performed open to the air at room temperature, using molecular oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.[8][9] This offers a greener and more cost-effective alternative to palladium-based systems that require inert conditions and often expensive phosphine ligands. The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N or C-O bond.[8][10]

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: Chan-Lam Amination

-

To a flask open to the atmosphere, add the amine or other nucleophile (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv).

-

Add a suitable solvent, typically dichloromethane (DCM) or methanol.

-

Add a base like pyridine or triethylamine (2.0 equiv) to facilitate the reaction. Molecular sieves can be added to absorb water, which can reduce unwanted side reactions like homocoupling of the boronic acid.[11]

-

Stir the mixture vigorously at room temperature for 24-72 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the copper salts.

-

Wash the filtrate with an aqueous solution of EDTA or ammonia to remove any remaining copper.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product via column chromatography.

Application in Drug Discovery and Library Synthesis

The unique substitution pattern of this compound makes it an ideal scaffold for building chemical libraries for drug discovery. The different reactivities of the functional groups allow for a programmed, sequential diversification strategy. For instance, the boronic acid can be reacted first via Suzuki or Chan-Lam coupling, followed by a nucleophilic aromatic substitution (SₙAr) on the electron-deficient ring (displacing the chloride), and finally, the nitro group can be reduced to an amine, which can be further functionalized.

Caption: Sequential functionalization strategy for library synthesis.

This approach allows for the rapid generation of a large number of structurally diverse molecules from a single, advanced intermediate, which is a core principle of modern medicinal chemistry and high-throughput screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from its pinacol ester and related nitrophenylboronic acids provide essential guidance.[12]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]

-

Health Hazards: Avoid contact with skin and eyes. Do not inhale dust or vapors. Harmful if swallowed, in contact with skin, or if inhaled. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

-

Stability and Storage: The compound is expected to be stable under recommended storage conditions.[12] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[12]

Summary and Outlook

This compound is a powerful and versatile synthetic intermediate. Its value is derived from the orthogonal reactivity of its three functional groups, which can be selectively addressed using a range of modern synthetic methodologies. It serves as an excellent substrate for foundational cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings and as a strategic building block for creating diverse molecular libraries. For researchers in synthetic and medicinal chemistry, a thorough understanding of its properties and reactivity opens the door to the efficient and programmed synthesis of novel and potentially bioactive compounds. Future applications will likely continue to leverage its unique structure in the development of new pharmaceuticals, agrochemicals, and functional organic materials.

References

- Combi-Blocks, Inc. (2023-01-02).

- Echemi. This compound.

- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Molecules.

-

Wikipedia. Chan–Lam coupling. [Link]

-

NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling. [Link]

-

YouTube. (2022-07-09). Chan-Lam Coupling. [Link]

-

MDPI. (2025-03-03). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]

-

Tevard Biosciences. The Strategic Role of Boronic Acids in Modern Drug Discovery. [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 1436612-57-5 [m.chemicalbook.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 2-Chloro-4-nitrophenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as indispensable building blocks. Their versatility, stability, and functional group tolerance have made them central to the construction of complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable, yet specialized reagent: 2-Chloro-4-nitrophenylboronic acid .

This document will delve into the core chemical and physical properties of this compound, its synthesis, and its strategic applications, with a focus on providing actionable insights for researchers at the bench.

Core Compound Identification

Molecular Structure

The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a nitro group (-NO₂). The ortho-chloro and para-nitro substituents significantly influence the electronic properties and reactivity of the boronic acid.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting its behavior in biological systems. Below is a summary of key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 201.37 g/mol | [1][2] |

| Boiling Point (Predicted) | 391.3±52.0 °C | [1] |

| Density (Predicted) | 1.54±0.1 g/cm³ | [1] |

| XLogP3 | 0.45120 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Topological Polar Surface Area | 86.3 Ų | [2] |

Synthesis of this compound

Illustrative Synthetic Pathway

A feasible approach would start from 2-chloro-4-nitrophenol, a commercially available precursor.

Caption: A plausible synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a cornerstone of modern organic synthesis.[4][5]

The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring of this compound can influence the reaction kinetics and yields. These substituents can make the boronic acid more stable to protodeboronation, a common side reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their significant potential in drug discovery.[6] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. The FDA-approved drugs Bortezomib (Velcade®) and Ixazomib (Ninlaro®), both boronic acid-containing proteasome inhibitors for the treatment of multiple myeloma, underscore the therapeutic potential of this class of compounds.[6]

The 2-chloro-4-nitrophenyl scaffold is a valuable starting point for the synthesis of a variety of bioactive molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chlorine atom provides an additional site for modification or can influence the electronic properties and binding affinity of the final compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Based on data for structurally related compounds such as 2-chloro-4-nitrobenzoic acid, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[7] A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for further functionalization, making it a strategic reagent in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

- ChemicalBook. This compound CAS#: 1436612-57-5. (URL not available)

- Echemi. This compound. (URL not available)

- The Suzuki−Miyaura coupling between different aryl halides and various...

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL not available)

- ChemicalBook. 4-Nitrophenylboronic acid synthesis. (URL not available)

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- PubChem. 2-Chloro-4-nitrobenzoic acid. (URL not available)

- Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. (URL not available)

- D'hooghe, M., & De Kimpe, N. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.

- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(20), 5746-5765.

- Benchchem. Synthesis routes of 4-Nitrophenylboronic acid. (URL not available)

- World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (URL not available)

- Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol. (URL not available)

- Sigma-Aldrich. 2-Chloro-4-nitrophenol 97 619-08-9. (URL not available)

- ChemicalBook. 2-Chloro-4-nitrophenol(619-08-9) 1H NMR spectrum. (URL not available)

- ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (URL not available)

- Ambeed.com. 1312921-23-5 | (4-Chloro-2-nitrophenyl)boronic acid. (URL not available)

- ChemicalBook. Boronic acid, B-(4-chloro-2-nitrophenyl)- CAS. (URL not available)

- BLD Pharm. 24067-17-2|(4-Nitrophenyl)boronic acid. (URL not available)

- Preprints.org. Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. (URL not available)

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL not available)

- Stanford Libraries. Accounts in drug discovery : case studies in medicinal chemistry. (URL not available)

- Sigma-Aldrich. 4-Nitrophenylboronic acid = 95.0 24067-17-2. (URL not available)

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline. (URL not available)

Sources

- 1. This compound CAS#: 1436612-57-5 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-nitrophenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 2-chloro-4-nitrophenylboronic acid in organic solvents commonly utilized in research and drug development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related analogs and fundamental chemical principles to offer a predictive framework for its behavior. Detailed methodologies for the experimental determination of solubility and stability are provided to empower researchers in generating precise data for their applications. This guide is intended for chemists, pharmaceutical scientists, and process development professionals who require a deep understanding of the handling and application of this versatile chemical reagent.

Introduction: The Chemical Persona of this compound

This compound is a multifaceted building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of a boronic acid moiety, which can be readily transformed into a variety of functional groups, and the substituted phenyl ring that allows for the introduction of specific structural motifs into target molecules. The chloro and nitro substituents, both being electron-withdrawing groups, significantly influence the electronic properties of the phenyl ring and the reactivity of the boronic acid group. These substituents are also expected to play a crucial role in dictating the compound's solubility and stability profiles in organic media.

Understanding these physicochemical properties is paramount for its effective use. Solubility determines the choice of reaction solvent and concentration, impacting reaction kinetics and yield. Stability, on the other hand, is critical for storage, handling, and ensuring the integrity of the reagent throughout a chemical process. This guide will delve into the theoretical and practical aspects of these two key parameters.

Predicted Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can predict its general solubility behavior based on its structural features and by analogy to similar compounds. The molecule possesses both polar (boronic acid, nitro group) and non-polar (chlorophenyl ring) characteristics, suggesting a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl groups of the boronic acid can form hydrogen bonds with the solvent. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Causality Behind Solubility Predictions:

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The presence of the highly polar boronic acid and nitro groups imparts significant polar character to this compound.

-

In Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the boronic acid's hydroxyl groups, thus promoting high solubility.

-

In Polar Aprotic Solvents: Solvents such as DMF and DMSO have large dipole moments and can effectively solvate the polar regions of the molecule. THF and acetone are also expected to be good solvents due to their polarity.

-

In Non-Polar Solvents: The energy required to break the solute-solute and solvent-solvent interactions and form new, weaker solute-solvent interactions is unfavorable, leading to poor solubility.

Understanding and Predicting Stability

The stability of this compound in organic solvents is a critical consideration for its storage and use in synthesis. Phenylboronic acids are susceptible to several degradation pathways, and the electron-withdrawing nature of the chloro and nitro substituents can influence the rates of these processes.

Key Degradation Pathways

There are three primary degradation pathways for phenylboronic acids in solution:

-

Oxidative Decomposition: This is a common degradation route where the carbon-boron bond is cleaved, often leading to the formation of the corresponding phenol (2-chloro-4-nitrophenol in this case). This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

-

Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. While often catalyzed by acids or bases, it can also occur thermally. The electron-withdrawing groups on the phenyl ring of this compound are expected to make the ipso-carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack, but they generally decrease the rate of acid-promoted protodeboronation by destabilizing the positively charged intermediate.[1]

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is an equilibrium process that is favored in non-polar, aprotic solvents and at higher concentrations and temperatures. The presence of water will shift the equilibrium back towards the boronic acid.

Caption: Major degradation pathways for this compound.

Influence of Substituents on Stability

The electron-withdrawing chloro and nitro groups have a significant electronic impact on the phenyl ring, which in turn affects the stability of the boronic acid.

-

Oxidation: Electron-withdrawing groups generally make the aryl group less susceptible to oxidation.

-

Protodeboronation: As mentioned, these groups can have a complex effect. While they increase the electrophilicity of the ipso-carbon, they generally disfavor electrophilic aromatic substitution reactions like acid-catalyzed protodeboronation.

-

Boroxine Formation: The electronic effects of substituents on the rate of boroxine formation are less straightforward and can be influenced by steric factors as well.

Based on these principles, it is predicted that this compound will exhibit moderate stability. While the electron-withdrawing groups may offer some protection against oxidation, the inherent reactivity of the boronic acid moiety necessitates careful handling and storage.

Experimental Protocols for Determining Solubility and Stability

To obtain precise and reliable data for this compound, the following experimental protocols are recommended. These protocols are designed to be self-validating and provide a clear, step-by-step approach for researchers.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, it is recommended to centrifuge the sample and then filter the supernatant through a chemically inert filter (e.g., PTFE) to remove any remaining microscopic particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the saturated solution sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility at the tested temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, which is a requirement for developing stability-indicating analytical methods.[2][3]

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions as outlined in ICH guidelines:

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% hydrogen peroxide.

-

Thermal: Heat the solution at a controlled temperature (e.g., 60 °C).

-

Photolytic: Expose the solution to a controlled light source as per ICH Q1B guidelines.

-

-

Sampling and Quenching: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial. For the acidic and basic samples, neutralize them to prevent further degradation.

-

Analysis: Analyze the samples using a stability-indicating analytical method. A reversed-phase HPLC method with a photodiode array (PDA) detector is highly recommended.[4] This allows for the separation and quantification of the parent compound and any degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent compound to ensure no co-eluting degradants. For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6][7][8][9]

Recommended Analytical Techniques for Stability Monitoring

The choice of analytical technique is crucial for obtaining accurate and reliable stability data.

Table 2: Recommended Analytical Techniques for Stability Studies

| Technique | Application | Strengths |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the parent compound and degradation products. | High sensitivity, accuracy, and versatility. Can be developed into a stability-indicating method.[4] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown degradation products. | Provides molecular weight information, aiding in structural elucidation.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the parent compound and degradation products. Monitoring the formation of boroxines. | Provides detailed structural information. ¹¹B NMR is particularly useful for observing the boron center.[5][6][7][8][9] |

Conclusion and Best Practices

While this compound is a valuable synthetic intermediate, its utility is intrinsically linked to its solubility and stability. This guide provides a predictive framework for these properties, suggesting high solubility in polar organic solvents and moderate stability that necessitates careful handling. The provided experimental protocols offer a robust approach for researchers to determine the precise solubility and stability of this compound in their specific applications.

Best Practices for Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture, light, and heat. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

-

Solvent Selection: For reactions, choose a solvent in which the boronic acid is sufficiently soluble at the desired reaction temperature. For stock solutions, use a dry, aprotic solvent and store at low temperatures.

-

Monitoring: Periodically check the purity of the stored material, especially if it has been exposed to air or moisture.

By understanding the principles outlined in this guide and implementing the recommended experimental procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors.

References

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. Retrieved from [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. Retrieved from [Link]

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. (2024). ACS Omega. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. Retrieved from [Link]

-

Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2024). MDPI. Retrieved from [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. Retrieved from [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal. Retrieved from [Link]

-

Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. (2024). ACS Publications. Retrieved from [Link]

-

Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. Retrieved from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). Retrieved from [Link]

-

2-Methyl-4-nitrophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Handling and storage guidelines for 2-Chloro-4-nitrophenylboronic acid

An In-Depth Technical Guide to the Handling and Storage of 2-Chloro-4-nitrophenylboronic acid

Executive Summary

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No: 1436612-57-5)[1][2]. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to explain the chemical principles underpinning recommended practices. Arylboronic acids are powerful reagents, pivotal in modern synthetic chemistry, particularly in carbon-carbon bond formation like the Suzuki coupling[3]. However, their utility is matched by their susceptibility to degradation, which can compromise experimental reproducibility and introduce impurities. This guide emphasizes proactive measures to maintain the compound's integrity and ensure operator safety through an understanding of its inherent chemical stability and potential hazards.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper management. While specific experimental data for this exact molecule is sparse, properties can be inferred from closely related analogs like 4-Nitrophenylboronic acid.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1436612-57-5 | [1][2] |

| Molecular Formula | C₆H₅BClNO₄ | [1] |

| Molecular Weight | 201.37 g/mol (approx.) | - |

| Appearance | Typically an off-white to yellow solid powder | [4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [4][5] |

Core Principles of Boronic Acid Stability: Degradation Pathways

The primary challenge in working with arylboronic acids is preventing their degradation. Understanding these pathways is critical for designing appropriate storage and handling protocols. The three major pathways are dehydration (boroxine formation), protodeboronation, and oxidation.

3.1 Dehydration to Boroxine This is the most common and often reversible degradation pathway. Three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[6] This process is driven by the presence of moisture and can be accelerated by heat.[6] The formation of boroxine alters the stoichiometry of the reagent, leading to inconsistent results in reactions.

3.2 Protodeboronation Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This irreversible process leads to the formation of 1-chloro-3-nitrobenzene as a significant impurity. The reaction is often catalyzed by aqueous acidic or basic conditions and can be promoted by certain transition metals.[7]

3.3 Oxidation The carbon-boron bond is susceptible to oxidation, which replaces the boronic acid group with a hydroxyl group, yielding the corresponding phenol (2-chloro-4-nitrophenol). This pathway can be initiated by atmospheric oxygen and other oxidizing agents.[8]

Risk Assessment and Hazard Management

While the Safety Data Sheet (SDS) for the pinacol ester of this compound indicates no known hazards, this is likely due to a lack of comprehensive toxicological data.[9] Therefore, it is prudent to handle this compound with the precautions appropriate for related, better-characterized arylboronic acids, which are known irritants and potentially harmful.[10][11][12]

4.1 Hazard Identification

| Hazard Class | Classification | Precautionary Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [5][11] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. Wash skin thoroughly after handling. | [11] |

| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Wear eye protection. Rinse cautiously with water for several minutes. | [11][12][13] |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | Avoid breathing dust. Use only in a well-ventilated area. | [12] |

4.2 Personal Protective Equipment (PPE) Protocol A multi-layered PPE approach is mandatory to minimize exposure.[14]

| PPE Category | Specification | Rationale | Source(s) |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from airborne dust particles and potential splashes. Must be ANSI Z87.1 compliant. | [10][14] |

| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. | [14] |

| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Protects skin from accidental spills and contact. | [14] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required for handling the solid compound, especially when weighing or transferring. | Prevents the inhalation of fine dust particles, minimizing the risk of respiratory tract irritation. | [10] |

Standard Operating Procedure: Safe Handling Protocol

Adherence to a strict operational workflow is crucial for both safety and maintaining the chemical's integrity.

5.1 Preparation & Engineering Controls

-

Ventilation : All handling of solid this compound must be conducted in a certified chemical fume hood to control dust and vapor exposure.[11]

-

Emergency Equipment : Confirm that a safety shower and an eyewash station are readily accessible and unobstructed before beginning work.[12]

-

Work Area : The designated work area within the fume hood should be clean, dry, and free of incompatible materials.

5.2 Step-by-Step Handling Workflow

-

Don PPE : Put on all required PPE as specified in section 4.2 before entering the handling area.

-

Inert Atmosphere Transfer : If possible, transfer the compound from its primary container to a tared vial inside a glovebox or under a gentle stream of inert gas (Argon or Nitrogen) to minimize exposure to air and moisture.

-

Weighing : Use a dedicated, clean spatula. Weigh the required amount quickly and efficiently. Avoid generating dust clouds. If weighing outside a glovebox, perform the task in a fume hood.[10]

-

Reaction Addition : Add the solid directly to the reaction solvent. Do not leave the compound exposed to the atmosphere on a weighing paper for an extended period.

-

Cleanup : Immediately clean any spills using a method that does not generate dust (see Section 7.1). Decontaminate spatulas and the weighing vessel.

-

Container Sealing : Tightly reseal the primary container, preferably with paraffin film around the cap for an extra barrier against moisture, and place it back in designated storage.[4][11]

-

Doff PPE & Hygiene : Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after handling is complete.[11]

Long-Term Storage and Stability Management

The primary goal of storage is to mitigate the degradation pathways outlined in Section 3.0.

6.1 Optimal Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerated (2-8 °C) | Slows the rate of all chemical degradation pathways, particularly the thermal dehydration to boroxine. | [4][9][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes hydrolytic decomposition by excluding oxygen and moisture. | [4] |

| Light | Dark | Protects against potential light-catalyzed degradation pathways. | [11] |

| Container | Tightly sealed, airtight container made of amber glass or other non-reactive material. | Prevents ingress of moisture and air. Amber glass protects from light. | [4][11][15] |

| Location | A dry, well-ventilated area designated for chemical storage. | Ensures separation from incompatible materials and provides a safe environment. | [4][11] |

6.2 Monitoring for Degradation For long-term storage or when using older batches, it is advisable to check the purity of the boronic acid before use. This can be accomplished via ¹H NMR or LC-MS to detect the presence of common degradation products like the corresponding phenol or boroxine.

Emergency Procedures

7.1 Spill Containment and Cleanup

-